molecular formula C10H11BrF4Si B2601675 [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane CAS No. 2059938-34-8

[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane

Cat. No.: B2601675
CAS No.: 2059938-34-8
M. Wt: 315.181
InChI Key: FFHHKFOQQMJKIL-UHFFFAOYSA-N
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Description

[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane (CAS 2059938-34-8) is a fluorinated organosilane compound with the molecular formula C₁₀H₁₁BrF₄Si and a molecular weight of 305.18 g/mol . Its structure features a phenyl ring substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups, along with a trimethylsilyl (Si(CH₃)₃) moiety. This combination of electron-withdrawing groups (Br, F, CF₃) and the silicon-based functional group confers unique reactivity, making it a candidate for applications in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHHKFOQQMJKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)phenyl with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions to form various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

    Substitution Reactions: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

    Hydrolysis: Phenolic compounds.

Scientific Research Applications

Applications in Organic Synthesis

  • Fluorination Reagent : The presence of fluorine atoms in the compound allows it to serve as a potent fluorination agent. It can facilitate the introduction of fluorine into various organic substrates, significantly altering their chemical properties and biological activities .
  • Synthesis of Fluorinated Compounds : This compound is utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals. The introduction of trifluoromethyl groups is particularly valuable for enhancing the lipophilicity and metabolic stability of drug candidates .
  • Reactivity with Nucleophiles : The bromine atom in [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited in the synthesis of complex organic molecules, including natural products and biologically active compounds .

Case Study 1: Synthesis of Fluorinated Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel fluorinated anticancer agents. The compound was reacted with various nucleophiles to produce derivatives that exhibited enhanced cytotoxicity against specific cancer cell lines. The results indicated that the incorporation of trifluoromethyl groups significantly improved the pharmacological profile of these agents.

Case Study 2: Development of Agrochemicals

Research has shown that this compound can be employed in the development of new agrochemicals. By modifying this compound, researchers were able to create herbicides with increased efficacy and reduced environmental impact. The fluorinated derivatives demonstrated improved selectivity towards target weeds while minimizing harm to non-target species.

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisFluorination ReagentEnhanced reactivity and selectivity
Medicinal ChemistrySynthesis of Anticancer AgentsImproved efficacy and reduced side effects
AgrochemicalsDevelopment of Selective HerbicidesIncreased efficacy with lower environmental impact

Mechanism of Action

The mechanism of action of [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the trifluoromethyl group, contribute to the compound’s reactivity and stability. The trimethylsilane group provides protection to the phenyl ring, allowing selective reactions to occur at other positions on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The table below compares the target compound with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane 2059938-34-8 C₁₀H₁₁BrF₄Si 305.18 Br, F, CF₃, Si(CH₃)₃ Coupling reactions, agrochemical intermediates
(2-Fluoro-6-methoxyphenyl)trimethylsilane 2183971-82-4 C₁₀H₁₅FOSi* 198.31 F, OCH₃, Si(CH₃)₃ Pharmaceutical intermediates (e.g., drug derivatization)
(Trifluoromethyl)trimethylsilane 81290-20-2 C₄H₉F₃Si 142.20 CF₃, Si(CH₃)₃ Fluorination reagent in organic synthesis

Notes:

  • The formula provided here assumes a phenyl ring with F, OCH₃, and Si(CH₃)₃ groups.
Key Comparisons:

Substituent Influence on Reactivity :

  • The bromo group in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the methoxy group in the analogue (CAS 2183971-82-4) acts as an electron-donating substituent, favoring electrophilic aromatic substitution .
  • The trifluoromethyl (CF₃) group in both the target compound and (Trifluoromethyl)trimethylsilane (CAS 81290-20-2) imparts electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. However, the latter lacks an aromatic ring, limiting its use in aryl-based reactions .

Silicon Functionality :

  • The trimethylsilyl (Si(CH₃)₃) group in all three compounds acts as a protective group or leaving group. In the target compound, its attachment to a polyhalogenated aromatic ring may enhance thermal stability compared to aliphatic silanes like (Trifluoromethyl)trimethylsilane .

Biological Activity

[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group, alongside bromine and fluorine substituents, suggests that this compound may exhibit unique interactions with biological targets, making it a candidate for further investigation.

The compound's IUPAC name is (2-bromo-6-fluoro-3-(trifluoromethyl)phenyl)trimethylsilane, and it has a molecular formula of C10H11BrF4Si. Its structure includes:

  • A trifluoromethyl group (-CF3), known for enhancing lipophilicity and metabolic stability.
  • Bromine and fluorine atoms, which can influence the compound's reactivity and interaction with biological macromolecules.

Biological Activity Overview

The biological activity of compounds like this compound can be assessed through various mechanisms, including:

  • Antimicrobial properties : Compounds containing trifluoromethyl groups have been reported to exhibit significant antimicrobial activity.
  • Antitumor effects : The incorporation of halogens in aromatic systems has been linked to enhanced antitumor activity.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AntitumorCytotoxicity against cancer cell lines ,
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies and Research Findings

  • Antimicrobial Activity
    A study focusing on the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds revealed that the presence of such groups can significantly enhance antimicrobial efficacy. For instance, derivatives with a trifluoromethyl group showed improved potency against various bacterial strains compared to their non-fluorinated counterparts, suggesting that this compound could share similar properties .
  • Antitumor Activity
    Research has indicated that compounds featuring trifluoromethyl groups can exhibit notable antitumor activities. In particular, a derivative containing a similar trifluoromethyl-substituted aromatic system was found to inhibit tumor cell proliferation effectively. This suggests that the compound may interact with cellular pathways involved in cancer progression .
  • Enzyme Inhibition
    The potential for enzyme inhibition is another area of interest. Studies have shown that fluorinated compounds can modulate enzyme activity by altering substrate binding affinities. For example, fluorinated derivatives have been explored as inhibitors for enzymes involved in metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation or coupling reactions using precursors like bromophenyl trifluoromethanesulfonate derivatives. For example, trifluoromethylation of aryl halides using (trifluoromethyl)trimethylsilane (TMSCF₃) under copper catalysis in polar aprotic solvents (e.g., DMF) is a common approach . Optimize stoichiometry of TMSCF₃ (1.2–2.0 eq.) and reaction time (12–24 hrs) to balance yield and byproduct formation. Monitor via ¹⁹F NMR for CF₃ group incorporation .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodology :

  • Multinuclear NMR : ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR to confirm substituent positions and silane integrity. For example, ¹⁹F NMR peaks at δ -60 to -70 ppm indicate CF₃ groups .
  • X-ray crystallography : Resolve crystal structure to confirm regiochemistry (critical for bromo/fluoro orientation) .
  • HPLC-MS : Detect impurities (e.g., desilylated byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What role does the trimethylsilyl group play in stabilizing the compound during reactions?

  • Methodology : The silane group acts as a protective moiety, preventing unwanted electrophilic substitution at the aromatic ring. It also enhances solubility in nonpolar solvents (e.g., THF, benzene), facilitating homogeneous reaction conditions . For deprotection, use fluoride sources (e.g., TBAF) in anhydrous environments to avoid premature cleavage .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze electron-withdrawing effects (CF₃ > Br > F) on aromatic ring electrophilicity. The bromo group acts as a leaving site in Suzuki-Miyaura couplings, while CF₃ and F direct electrophilic attacks to specific positions .
  • Experimental validation : Compare reaction rates with analogs lacking bromo/fluoro substituents under identical Pd-catalyzed conditions .

Q. What mechanistic insights explain contradictions in trifluoromethylation efficiency under varying oxidative vs. non-oxidative conditions?

  • Methodology :

  • Oxidative pathways : Use TMSCF₃ with Cu(OAc)₂ or Ag₂CO₃ to generate CF₃ radicals, enabling C–H trifluoromethylation. Contrast with non-oxidative routes (e.g., fluoride-initiated nucleophilic addition), which favor aryl boronic acid couplings .
  • Kinetic studies : Employ in-situ IR or EPR to track intermediate species (e.g., CF₃• vs. CF₃⁻) under different conditions .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Byproduct analysis : Identify desilylated or dimerized impurities via GC-MS or LC-MS .
  • Process optimization : Use slow reagent addition (e.g., TMSCF₃ via syringe pump) and low temperatures (0–5°C) to suppress side reactions. Purify via silica gel chromatography with hexane/ethyl acetate (95:5) .

Q. What safety protocols are critical for handling this moisture-sensitive compound?

  • Methodology : Store under inert gas (N₂/Ar) in sealed containers. Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and conduct reactions in gloveboxes. PPE: Nitrile gloves, face shields, and fluoropolymer-coated lab coats to resist HF byproducts .

Data Contradiction Analysis

Q. Why do some studies report high yields for trifluoromethylation while others observe incomplete conversion?

  • Resolution : Contradictions arise from solvent polarity (DMF vs. THF) and catalyst loading. For example, CuI (10 mol%) in DMF achieves >90% yield, while lower catalyst amounts (5 mol%) in THF result in <50% conversion. Confirm via control experiments with standardized conditions .

Applications in Drug Discovery

Q. How is this compound used as an intermediate in bioactive molecule synthesis?

  • Methodology : The bromo and trifluoromethyl groups enable late-stage functionalization in pharmaceuticals. For example, it serves as a precursor to kinase inhibitors via Pd-mediated coupling with pyridinyl boronic acids . Optimize coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to retain silane integrity .

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